![molecular formula C20H16N2O4 B5816520 N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bisacrylamide derivative that has two furan rings attached to the phenyl ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is not well understood. However, it is believed to function as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It has also been suggested that it can interact with specific molecules through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. However, it has been reported to be non-toxic and non-carcinogenic. It has also been shown to have low cytotoxicity and hemolytic activity.
実験室実験の利点と制限
One of the main advantages of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is its ability to act as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It also has low cytotoxicity and hemolytic activity, making it suitable for use in biological applications. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are many potential future directions for the study of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. One area of interest is the development of new polymer materials using this compound as a crosslinker. Another area of interest is the use of this compound in the development of molecularly imprinted polymers for the selective recognition of specific molecules. Additionally, the potential applications of this compound in the fields of drug delivery and tissue engineering should be explored further.
合成法
The synthesis of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] can be achieved using different methods. One of the most commonly used methods is the reaction of 1,2-phenylenediamine with 2-furoyl chloride in the presence of a base. The product obtained is then reacted with acryloyl chloride to yield the final compound. Other methods include the reaction of 1,2-phenylenediamine with furfural and acryloyl chloride or the reaction of 1,2-phenylenediamine with 2-furancarboxaldehyde and acryloyl chloride.
科学的研究の応用
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] has been studied for its potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry. It has been used as a crosslinker in the synthesis of hydrogels and as a monomer in the synthesis of copolymers. It has also been used in the preparation of molecularly imprinted polymers for the selective recognition of specific molecules.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(11-9-15-5-3-13-25-15)21-17-7-1-2-8-18(17)22-20(24)12-10-16-6-4-14-26-16/h1-14H,(H,21,23)(H,22,24)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODVAOBVHVUME-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

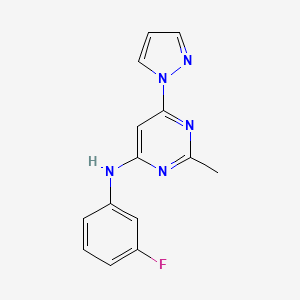
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)

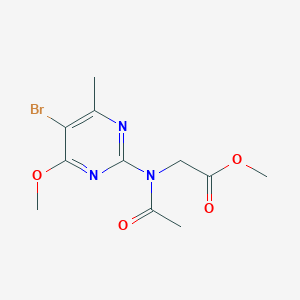
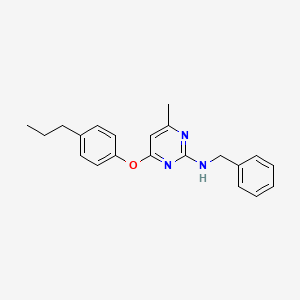
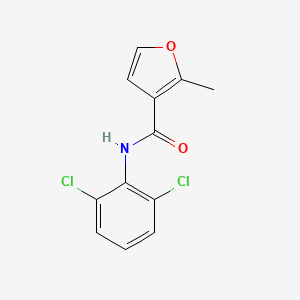
![N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5816509.png)
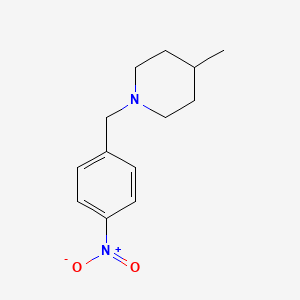
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)
![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)